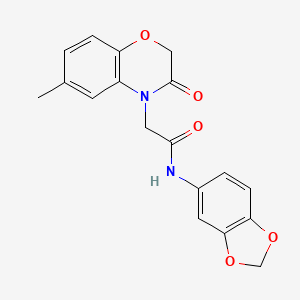![molecular formula C22H21N3O3S B4419384 4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B4419384.png)
4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide
Overview
Description
4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide is a complex organic compound that features a thiazole ring, a morpholine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Introduction of the Morpholine Ring: The morpholine ring can be incorporated via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide precursor is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-1,3-thiazol-4-yl)phenol hydrochloride
- 2-巯基-4-甲基-5-噻唑乙酸
- 2-甲基-4-三氟甲基-5-噻唑甲酸
Uniqueness
4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide is unique due to its combination of a thiazole ring, a morpholine ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-15-23-20(14-29-15)16-2-4-17(5-3-16)21(26)24-19-8-6-18(7-9-19)22(27)25-10-12-28-13-11-25/h2-9,14H,10-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZWWTGNVADDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-triazole](/img/structure/B4419313.png)
![N-cyclohexyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4419318.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4419325.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4419352.png)

![7-[(2,6-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4419369.png)

![N-(3,7,7-trimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419388.png)
![N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B4419396.png)
![1-Ethyl-1-[1-(4-methoxyphenyl)propyl]-3-phenylurea](/img/structure/B4419402.png)
![2-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4419408.png)
![6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4419421.png)
![4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-[1-(2-PYRIDYLSULFANYL)ETHYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4419435.png)

